![molecular formula C13H12ClN B2539084 N-[(4-clorofenil)metil]anilina CAS No. 4750-61-2](/img/structure/B2539084.png)
N-[(4-clorofenil)metil]anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]aniline: is an organic compound with the molecular formula C13H12ClN N-(4-chlorobenzyl)-N-phenylamine . This compound is characterized by the presence of a chlorinated benzyl group attached to an aniline moiety. It is commonly used in various chemical syntheses and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
Chemistry: N-[(4-chlorophenyl)methyl]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: N-[(4-chlorophenyl)methyl]aniline derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed as a stabilizer in certain chemical formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Benzylation of Aniline: One common method to synthesize N-[(4-chlorophenyl)methyl]aniline involves the benzylation of aniline with 4-chlorobenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with aniline. This reaction is usually catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of N-[(4-chlorophenyl)methyl]aniline typically involves large-scale benzylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[(4-chlorophenyl)methyl]aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-[(4-chlorophenyl)methyl]amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the benzyl group can be replaced by other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-[(4-chlorophenyl)methyl]amine.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-[(4-bromophenyl)methyl]aniline: Similar structure with a bromine atom instead of chlorine.
N-[(4-methylphenyl)methyl]aniline: Similar structure with a methyl group instead of chlorine.
N-[(4-fluorophenyl)methyl]aniline: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: N-[(4-chlorophenyl)methyl]aniline is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVWTDNFPZCYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)
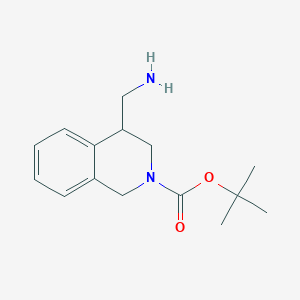
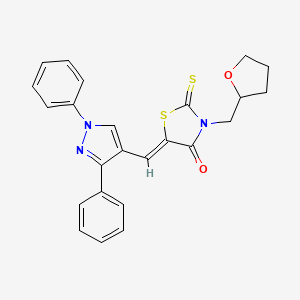
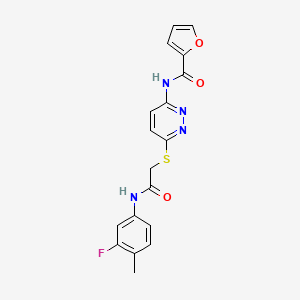
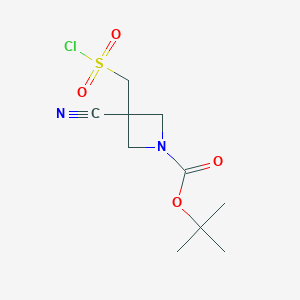
![3-(5-(1,5-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2539009.png)
![(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2539010.png)
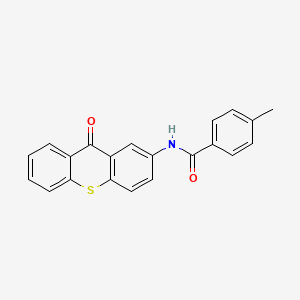
![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2539014.png)

![2,6-dichloro-N-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2539018.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)
![3-(2-methoxyethyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2539023.png)
![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)
